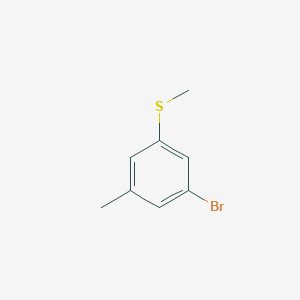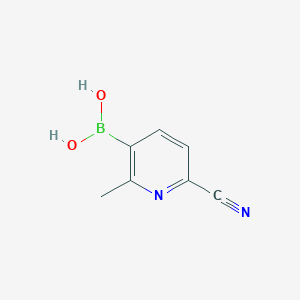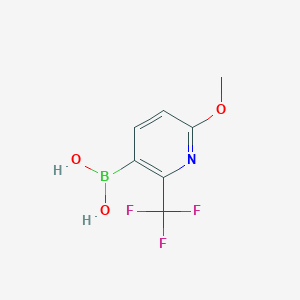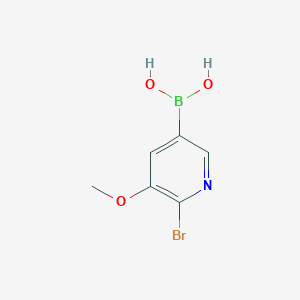
(3-Bromo-5-methylphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H9BrS and a molecular weight of 217.13 g/mol . This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a methylsulfane group attached to the phenyl ring. It is commonly used as a building block in organic synthesis and pharmaceutical intermediates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)(methyl)sulfane typically involves the bromination of 5-methylphenyl(methyl)sulfane. The reaction is carried out under controlled conditions to ensure selective bromination at the third position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
(3-Bromo-5-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methylsulfane group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfoxide or sulfone back to the sulfane.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, m-CPBA, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of dehalogenated or reduced sulfane derivatives.
科学的研究の応用
(3-Bromo-5-methylphenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Bromo-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfane group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its oxidation state can influence its biological activity.
類似化合物との比較
Similar Compounds
- (3-Bromo-5-methoxyphenyl)(methyl)sulfane
- (3-Bromo-5-methylphenyl)(ethyl)sulfane
- (3-Bromo-5-methylphenyl)(methyl)ether
Uniqueness
(3-Bromo-5-methylphenyl)(methyl)sulfane is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of similar compounds, making it valuable in various research and industrial contexts .
特性
IUPAC Name |
1-bromo-3-methyl-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWHSTJRGXYWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














